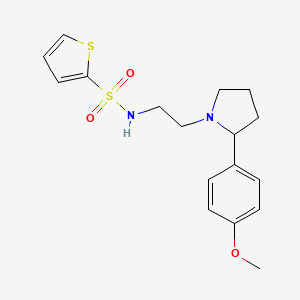

![molecular formula C20H23FN4O3S B2685860 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate CAS No. 898345-18-1](/img/structure/B2685860.png)

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

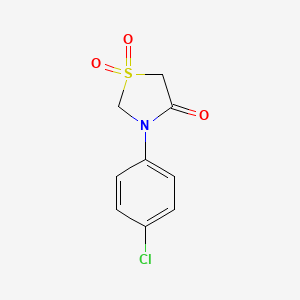

“Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C20H23FN4O3S. It is a derivative of 1,2,4-triazole , a class of heterocyclic compounds that have been studied for their potential anticancer properties .

Synthesis Analysis

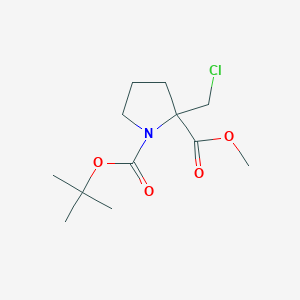

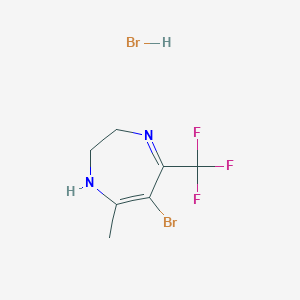

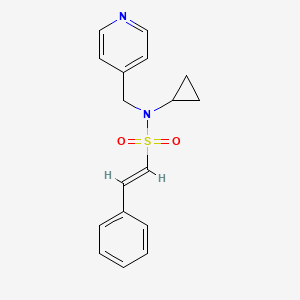

The synthesis of 1,2,4-triazole derivatives, including this compound, often involves the use of copper-catalyzed click reactions . These reactions are a type of chemical reaction used in organic chemistry to create 1,2,3-triazoles, which are a type of heterocyclic compound .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a thiazole ring, a piperidine ring, and a fluorophenyl group. The presence of these functional groups can influence the compound’s reactivity and potential biological activity.Applications De Recherche Scientifique

Synthesis and Biological Activities

The chemical compound is structurally related to various synthesized heterocyclic compounds featuring triazole, thiazole, and piperidine moieties. These compounds have been extensively studied for their biological activities, including antimicrobial, antifungal, and potential anti-cancer properties, as well as their roles as enzyme inhibitors and receptor antagonists.

Antimicrobial and Antifungal Activities : Derivatives of 1,2,4-triazole, such as those synthesized from ester ethoxycarbonylhydrazones and primary amines, exhibit good to moderate antimicrobial activities against various pathogens. Similarly, compounds with a thiazolo[3,2-a]pyridine backbone have shown significant biological activity against a range of microorganisms, underscoring their potential as antimicrobial agents (Bektaş et al., 2007); (Suresh, Lavanya, & Rao, 2016).

Inhibition of Human Immunodeficiency Virus (HIV) Replication : Fluoroquinoline derivatives, structurally similar to the compound , have been identified as potent inhibitors of HIV-1 replication. These compounds have shown to significantly inhibit the replication of HIV-1 in various cellular models, highlighting their potential as antiviral agents (Baba et al., 1998).

Cancer Research : A novel 1,2,4-triazole derivative demonstrated significant anti-neoplastic activity against Dalton’s Lymphoma Ascitic in mice, indicating the potential of structurally related compounds in cancer treatment. This underscores the importance of such compounds in developing new therapeutic agents for cancer treatment (Arul & Smith, 2016).

Serotonin Receptor Antagonism : Research on derivatives of 1,2,4-triazole and 1,3,5-triazine has revealed potent 5-HT2 antagonist activity, which is crucial for developing new treatments for disorders related to the serotonin system. These findings highlight the diverse pharmacological potential of compounds within this chemical class (Watanabe et al., 1992); (Watanabe, Yoshiwara, & Kanao, 1993).

Inhibition of Soluble Epoxide Hydrolase : 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, related to the compound , were identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This discovery opens new avenues for the treatment of diseases associated with the enzyme's activity (Thalji et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate are enzymes known as α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .

Mode of Action

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition prevents the breakdown of complex polysaccharides into glucose, thereby managing the levels of glucose in the body .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown of complex polysaccharides into glucose, leading to a reduction in glucose levels in the body .

Pharmacokinetics

The compound’s molecular weight is 41849, which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate’s action result in the inhibition of α-amylase and α-glucosidase . This inhibition leads to a decrease in the breakdown of complex polysaccharides into glucose, thereby managing glucose levels in the body .

Propriétés

IUPAC Name |

methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(12-4-6-14(21)7-5-12)24-10-8-13(9-11-24)19(27)28-2/h4-7,13,16,26H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUPWFOOLZWHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)

![N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)

![9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2685789.png)

![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)

![N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2685794.png)

![N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2685799.png)